

Application Notes and Protocols for the Purification of Formyl-CoA Transferase

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-CoA transferase (FRC) is a key enzyme in oxalate metabolism, catalyzing the transfer of coenzyme A (CoA) from **formyl-CoA** to oxalate. This process is the initial step in the degradation of oxalate by organisms such as Oxalobacter formigenes. Due to its role in oxalate homeostasis, FRC is a potential therapeutic target for disorders related to oxalate accumulation, such as hyperoxaluria and kidney stone formation. This document provides detailed protocols for the expression and purification of **formyl-CoA** transferase, methods for its characterization, and a summary of its key quantitative properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the purification and characterization of **formyl-CoA** transferase.

Table 1: Purification of Formyl-CoA Transferase from O. formigenes



Purificati on Step	Volume (ml)	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purificati on (Fold)
Crude Extract	25	350	24.5	0.07	100	1
Hydrophobi c Interaction	10	42	19.3	0.46	79	6.6
DEAE Anion Exchange	5	7.5	16.1	2.15	66	30.7

Adapted from Baetz and Allison, 1990.[1][2][3][4][5]

Table 2: Properties of Purified Formyl-CoA Transferase

Property	Value	Source Organism
Molecular Weight	44 kDa	O. formigenes
Isoelectric Point (pI)	4.7	O. formigenes
Optimal pH	6.5 - 7.5	O. formigenes[6]
Maximum Specific Activity	2.15 μmol/min/mg (with oxalate)	O. formigenes[1][2][4]
29.6 μmol/min/mg (with succinate)	O. formigenes[1][2][4]	
Apparent Km (Formyl-CoA)	3.0 mM	O. formigenes[1][2][4]
Typical Recombinant Yield	10-15 mg/L of culture	E. coli[7]

Experimental Protocols



Protocol 1: Recombinant Expression of Formyl-CoA Transferase in E. coli

This protocol describes the overexpression of wild-type FRC from O. formigenes in E. coli.[7]

1. Materials:

- E. coli BL21(DE3) competent cells
- pET-9a plasmid containing the FRC gene
- Luria-Bertani (LB) medium
- Kanamycin (50 μg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

2. Procedure:

- Transform the pET-9a-FRC plasmid into E. coli BL21(DE3) competent cells.
- Plate the transformed cells on LB agar plates containing 50 μg/mL kanamycin and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium containing kanamycin.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to grow the culture for 4-6 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Recombinant Formyl-CoA Transferase

This protocol outlines a three-step chromatography procedure for the purification of FRC.[7]

1. Materials:

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

Methodological & Application





- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Anion Exchange Buffer A (25 mM Sodium Phosphate, 1 mM DTT, pH 6.2)[7]
- Anion Exchange Buffer B (25 mM Sodium Phosphate, 1 M NaCl, 1 mM DTT, pH 6.2)[7]
- Affinity Chromatography Elution Buffer (25 mM Glycine, 1 mM DTT, 20% isopropanol, pH 9.0)[7]
- DEAE Fast Flow column
- · Blue-FF affinity column
- Q-Sepharose HP column
- G-25 desalting column

2. Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble FRC.

3. Chromatography:

- Step 1: Anion Exchange Chromatography (DEAE Fast Flow)
- Equilibrate the DEAE Fast Flow column with Anion Exchange Buffer A.[7]
- Load the supernatant onto the column.
- Elute the FRC using a step gradient to 35% Anion Exchange Buffer B.[7]
- Collect fractions and analyze for FRC presence using SDS-PAGE.
- Step 2: Affinity Chromatography (Blue-FF)
- Pool fractions containing FRC and load them onto a Blue-FF affinity column equilibrated with Anion Exchange Buffer A.[7]
- Wash the column with a 1:1 mixture of Anion Exchange Buffer A and Buffer B.[7]
- Elute the recombinant FRC with the Affinity Chromatography Elution Buffer.[7]
- Step 3: Buffer Exchange and Final Anion Exchange (Q-Sepharose)
- Perform a buffer exchange of the eluted fractions into Anion Exchange Buffer A using a G-25 desalting column.

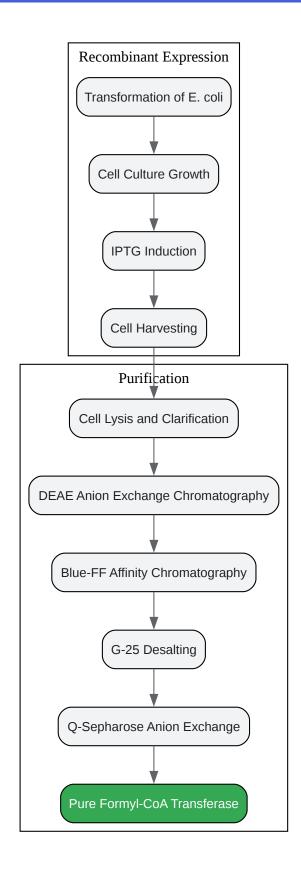


- Load the desalted FRC solution onto a Q-Sepharose HP column equilibrated with Anion Exchange Buffer A.[7]
- Elute the purified FRC using a linear gradient from 20% to 35% of Anion Exchange Buffer B. [7]
- · Final Steps:
- Pool the fractions containing pure FRC.
- Add glycerol to a final concentration of 10% for stability.[7]
- Store the purified enzyme at -80°C.

Visualizations

Workflow for Purification of Recombinant Formyl-CoA Transferase



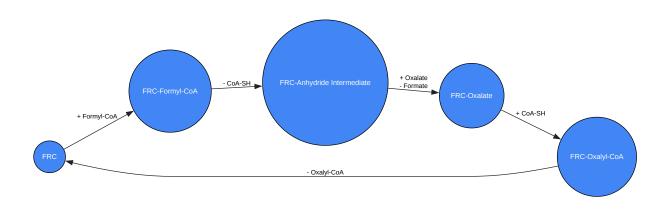


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Caption: Workflow for recombinant expression and purification of Formyl-CoA Transferase.



Catalytic Cycle of Formyl-CoA Transferase



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Caption: The ping-pong kinetic mechanism of **Formyl-CoA** Transferase.

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